

Application Notes and Protocols for In Vitro Studies of ATX Inhibitors

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Compound of Interest

Compound Name: ATX inhibitor 18

Cat. No.: B12389272

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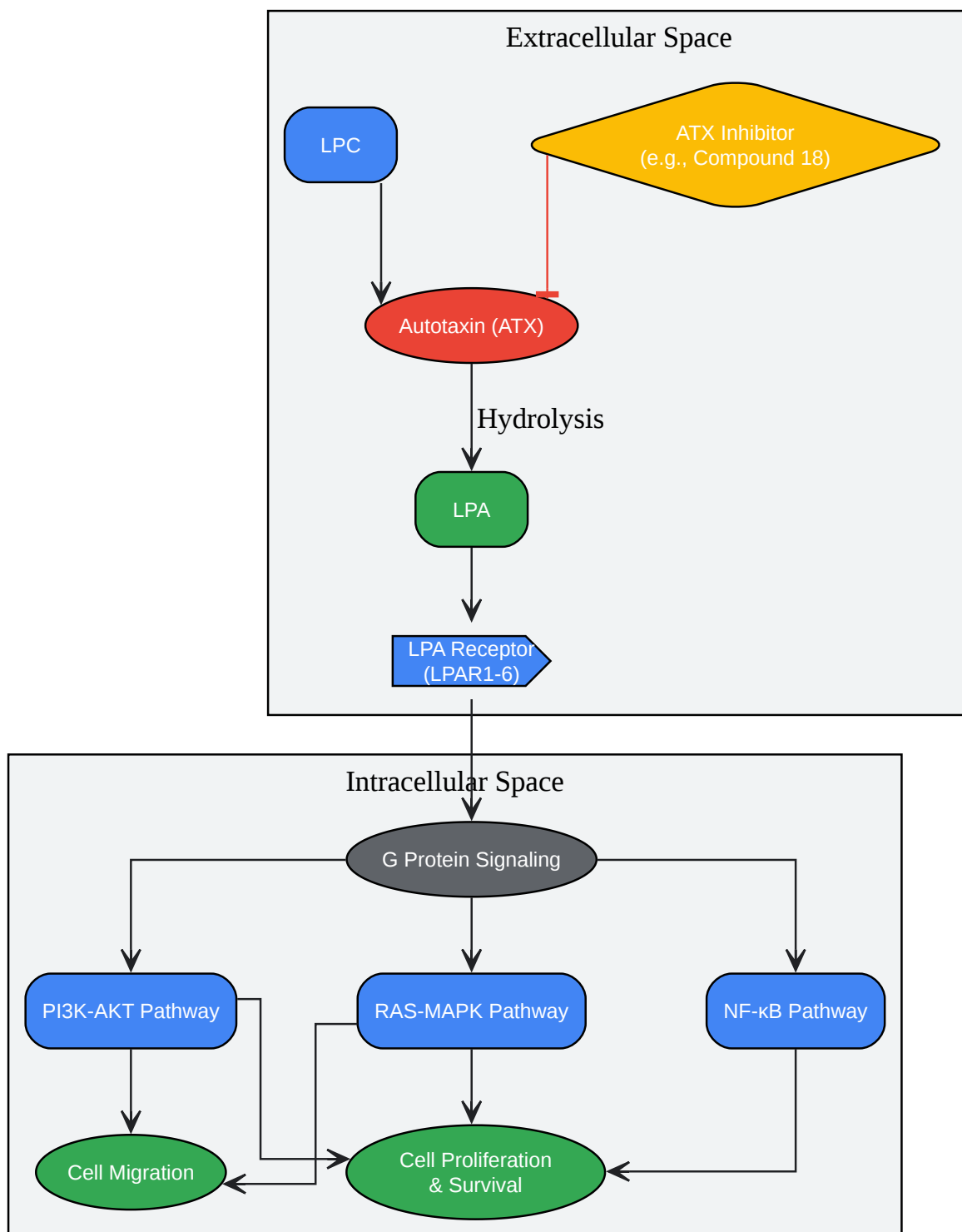
For Researchers, Scientists, and Drug Development Professionals

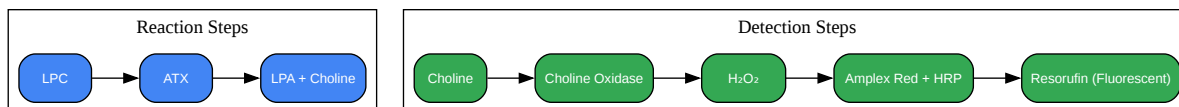
This document provides detailed application notes and experimental protocols for the in vitro characterization of Autotaxin (ATX) inhibitors. Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer, fibrosis, and inflammation.[1][2][3] These protocols are designed to guide researchers in assessing the potency, mechanism of action, and cellular effects of novel ATX inhibitors.

Overview of the ATX-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that primarily functions to hydrolyze lysophosphatidylcholine (LPC) into the bioactive lipid, lysophosphatidic acid (LPA).[2][3] LPA then binds to at least six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events.[1][3][4] These pathways, including the PI3K-AKT and RAS-MAPK pathways, regulate critical cellular functions such as proliferation, survival, migration, and differentiation.[1] Dysregulation of the ATX-LPA signaling axis has been implicated in the progression of various diseases, making ATX a compelling therapeutic target.[1][2]

Below is a diagram illustrating the ATX-LPA signaling pathway.





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